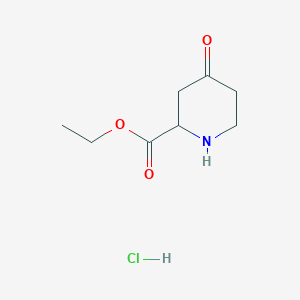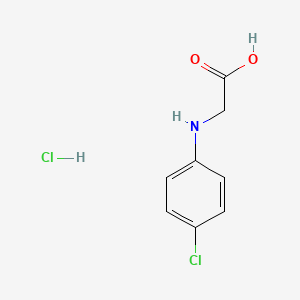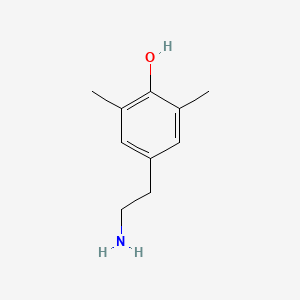
4-(2-Aminoethyl)-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C_8H_11NO. It is a derivative of phenol, featuring an aminoethyl group attached to the benzene ring at the 4-position, and two methyl groups at the 2- and 6-positions. This compound is known for its versatility in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2,6-dimethylphenol with ethylene oxide, followed by reduction with hydrogen in the presence of a catalyst.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 2,6-dimethylphenol with 2-chloroethylamine under basic conditions.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base.
Major Products Formed:
Quinones and Hydroquinones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Phenols: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-2,6-dimethylphenol is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, influencing cellular signaling.
Redox Reactions: Its redox properties enable it to participate in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
4-(2-Aminoethyl)-2,6-dimethylphenol is similar to other phenolic compounds, but its unique structure sets it apart:
Tyramine: A close relative with similar biological activity.
AEBSF (Pefabloc SC): Another phenolic compound used as a serine protease inhibitor.
PMSF: A phenylmethylsulfonyl fluoride derivative used in biochemical research.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
LHPWOULSXAINFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


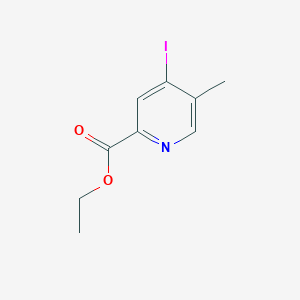
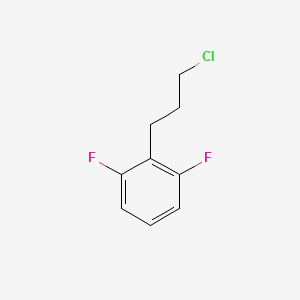
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
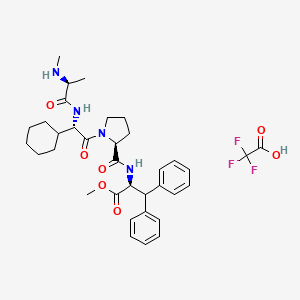
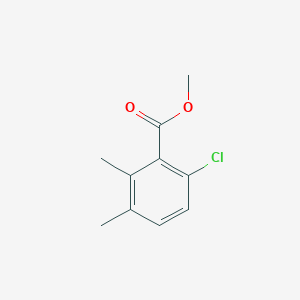
![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)
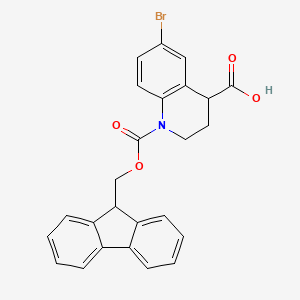
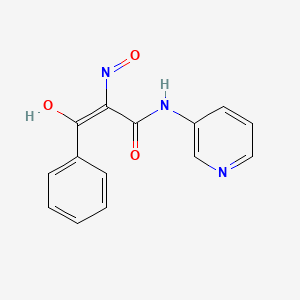
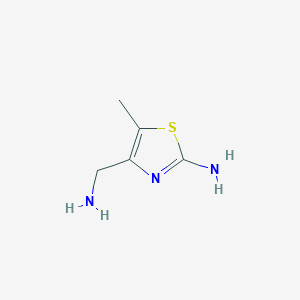

![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
